7-Bromo-4-chloro-2-phenylquinoline
Description
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Structure
3D Structure
Properties
CAS No. |
1189105-75-6 |
|---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
UWUFGILCONHNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of 7-Bromo-4-chloro-2-phenylquinoline Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized class: 7-Bromo-4-chloro-2-phenylquinoline derivatives. The strategic placement of a bromine atom at the C7 position and a chlorine atom at the C4 position provides dual reactive sites for extensive molecular elaboration, while the phenyl group at C2 influences the molecule's steric and electronic properties. This guide synthesizes current knowledge on the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We present detailed experimental protocols, structure-activity relationship insights, and visualizations of key signaling pathways to empower researchers in the fields of chemistry, pharmacology, and drug development to harness the full potential of this versatile chemical scaffold.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of new therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anti-HIV activities.[1][3][4] The versatility of the quinoline ring system allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets, such as protein kinases, topoisomerases, and DNA.[4][5][6]
The 7-Bromo-4-chloro-2-phenylquinoline core is of particular interest to medicinal chemists. The chloro-substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the C7 position is amenable to palladium-catalyzed cross-coupling reactions.[7] This orthogonal reactivity allows for the systematic and selective introduction of diverse pharmacophores, enabling the creation of large compound libraries for high-throughput screening and the fine-tuning of biological activity.[7]
Synthesis and Chemical Elaboration
The synthetic versatility of the 7-Bromo-4-chloro-2-phenylquinoline scaffold is a key advantage for drug discovery. The distinct reactivity of the two halogen atoms permits a structured approach to creating diverse derivatives.
Core Synthetic Strategies
The primary pathways for modifying the core structure involve sequential reactions targeting the C4 and C7 positions. Nucleophilic aromatic substitution (SNAr) at the C4-position is typically performed first, followed by more complex modifications at the C7-position via cross-coupling chemistry.[7]
Caption: General synthetic workflow for diversifying the 7-Bromo-4-chloro-2-phenylquinoline scaffold.
Experimental Protocol: Nucleophilic Aromatic Substitution at C4
This protocol describes a general method for replacing the C4-chloro group with an amine nucleophile, a common first step in generating libraries of potential anticancer agents.[7]
Materials:
-
7-Bromo-4-chloro-2-phenylquinoline
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP))
-
Base (optional, e.g., K₂CO₃)
-
Reaction vessel suitable for heating under reflux
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-4-chloro-2-phenylquinoline (1.0 eq) in the chosen solvent.
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 2.0 eq). If the amine salt is used, add a non-nucleophilic base.
-
Heating: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-7-bromo-2-phenylquinoline derivative.
Therapeutic Potential: Anticancer Activity
Quinoline derivatives are prominent in oncology research, with many demonstrating potent antiproliferative activity.[8] They can interfere with cancer cell proliferation through multiple mechanisms, including the inhibition of crucial signaling pathways.[5][6]
Mechanisms of Anticancer Action
Derivatives of the quinoline scaffold exert their cytotoxic effects by targeting key nodes in cancer cell signaling.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are essential for tumor growth and survival.[5] Many quinoline-based molecules are designed as ATP-competitive inhibitors that block the catalytic activity of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt pathway.[5][7]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1][3] Additionally, some derivatives inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting pro-survival signaling, these compounds can trigger programmed cell death (apoptosis).[1] They can also cause cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing.[1][9]
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by quinoline derivatives.
Data on Anticancer Activity
The antiproliferative activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Derivative Type | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |
| 7-Chloroquinoline Dihydrazone | MCF-7 (Breast) | 7.05 | [10] |
| 7-Chloroquinoline Dihydrazone | BGC-823 (Gastric) | < 34.32 | [10] |
| 7-Chloro-4-phenoxyquinoline | HCT-116 (Colorectal) | < 4.60 | [11] |
| 7-Chloro-4-thioalkylquinoline | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [12] |
| 7-Alkoxy-4-aminoquinoline | Various | < 1.0 | [13] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-Bromo-4-chloro-2-phenylquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[2]
Therapeutic Potential: Antimicrobial Activity
The quinoline scaffold is the foundation of many antibacterial drugs, most notably the fluoroquinolones.[6] Derivatives of 7-Bromo-4-chloro-2-phenylquinoline are also being investigated for their potential to combat bacterial and fungal infections, particularly those caused by multidrug-resistant (MDR) strains.[14]
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[6][14]
-
Inhibition of Efflux Pumps: Bacterial efflux pumps are a major cause of antibiotic resistance, as they actively remove drugs from the cell. Some quinoline derivatives can inhibit these pumps, potentially restoring the efficacy of other antibiotics.[14]
Data on Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
| Derivative Class | Bacterial Strain | Type | Representative MIC (µg/mL) | Reference |
| 2-phenyl-4-hydroxyquinoline | Staphylococcus aureus | Gram-positive | 16 - 64 | [14] |
| 2-phenyl-4-hydroxyquinoline | Bacillus subtilis | Gram-positive | 8 - 32 | [14] |
| 2-phenyl-4-hydroxyquinoline | Escherichia coli | Gram-negative | 32 - 128 | [14] |
| Fluoroquinolone (modified) | MRSA | Gram-positive | 0.0195 - 0.039 | [15] |
| 7-chloroquinoline derivative | E. coli | Gram-negative | ~11.00 (inhibition zone) | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain.[14][15]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility profile of 7-Bromo-4-chloro-2-phenylquinoline in organic solvents
An In-depth Technical Guide to the Solubility Profile of 7-Bromo-4-chloro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-chloro-2-phenylquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the solubility profile of this molecule is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 7-Bromo-4-chloro-2-phenylquinoline in organic solvents. While specific experimental data for this compound is not extensively published, this guide synthesizes established chemical principles and data from analogous structures to present an illustrative solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.
Introduction to 7-Bromo-4-chloro-2-phenylquinoline and the Imperative of Solubility
The quinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The subject of this guide, 7-Bromo-4-chloro-2-phenylquinoline, is a multi-substituted quinoline featuring a phenyl group at the 2-position, a chloro group at the 4-position, and a bromo group at the 7-position. These substitutions significantly influence its physicochemical properties, including its solubility.
Solubility is a cornerstone of drug development. It dictates a compound's behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME).[2] For a medicinal chemist, knowing the solubility profile is essential for designing effective in vitro assays, developing suitable formulations for in vivo studies, and ensuring the compound can be purified and handled effectively. In process chemistry, solubility data is crucial for selecting appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.
Theoretical Framework: Predicting the Solubility of a Substituted Quinoline
The principle of "like dissolves like" is the foundation for understanding solubility. The solubility of 7-Bromo-4-chloro-2-phenylquinoline is a complex interplay of the structural features of the molecule and the properties of the solvent.
-
The Quinoline Core: The quinoline ring system is aromatic and largely non-polar. However, the nitrogen atom introduces a degree of polarity and a site for hydrogen bonding (as an acceptor). The basicity of the quinoline nitrogen means its solubility can be highly dependent on pH in protic solvents.[2][3]
-
The Phenyl Substituent: The large, non-polar phenyl group at the 2-position significantly increases the molecule's hydrophobicity and potential for π-π stacking interactions. This generally decreases solubility in polar solvents like water but can enhance it in aromatic or non-polar organic solvents.
-
Halogen Substituents (Bromo and Chloro): The chloro and bromo groups are electronegative, introducing polar C-X bonds. However, their overall effect is to increase the molecular weight and surface area, which often leads to lower solubility in many solvents.[4] Halogen atoms can also participate in specific non-covalent interactions, such as halogen bonding, which can influence crystal packing and, consequently, the energy required to dissolve the solid.[5]
Based on this analysis, 7-Bromo-4-chloro-2-phenylquinoline is expected to be a largely non-polar, hydrophobic molecule with limited solubility in aqueous or highly polar solvents, but with appreciable solubility in a range of organic solvents.
Illustrative Solubility Profile of 7-Bromo-4-chloro-2-phenylquinoline
The following table presents an illustrative qualitative solubility profile based on the theoretical principles discussed above. This profile is intended as a practical starting point for solvent selection and should be confirmed by experimental determination.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High dissolving power for a wide range of organic compounds, capable of disrupting crystal lattice forces.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent effective for many multifunctional organic molecules. | |
| Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | A less polar ether that should be able to dissolve the compound, but to a lesser extent than DMSO or DMF. | |
| Acetonitrile | Sparingly Soluble | Polar aprotic solvent, but generally less effective for large, non-polar molecules. | |
| Polar Protic | Methanol / Ethanol | Sparingly Soluble | The polar hydroxyl group can interact with the quinoline nitrogen, but the large hydrophobic backbone limits solubility. |
| Water | Insoluble | The molecule is predominantly large and hydrophobic, making it poorly soluble in water.[6] | |
| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | Good solvent for many organic compounds, polarity is intermediate. |
| Chloroform | Moderately to Soluble | Similar to DCM, often a good solvent for compounds with halogen substituents. | |
| Toluene | Sparingly to Moderately Soluble | Aromatic solvent that can engage in π-π stacking with the quinoline and phenyl rings. | |
| Hexanes / Heptane | Insoluble | Highly non-polar aliphatic solvents are unlikely to effectively solvate the polar functionalities of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Materials and Reagents
-
7-Bromo-4-chloro-2-phenylquinoline (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Mobile phase for HPLC analysis
-
Reference standard of 7-Bromo-4-chloro-2-phenylquinoline
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 7-Bromo-4-chloro-2-phenylquinoline to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this duration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of 7-Bromo-4-chloro-2-phenylquinoline of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectroscopy method.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting value is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating.
-
Visual Confirmation: Always ensure undissolved solid is present in the vial before sampling. Its absence indicates that you have not reached the saturation point.
-
Kinetic Confirmation: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent across the later time points, it provides confidence that equilibrium has been reached.
-
Analytical Method Validation: The HPLC or UV-Vis method used for quantification should be validated for linearity, accuracy, and precision within the concentration range of the measurements.
-
Temperature Control: Solubility is temperature-dependent.[1] Maintain and report the temperature at which the experiment was conducted to ensure reproducibility.
Conclusion
While a definitive, published solubility dataset for 7-Bromo-4-chloro-2-phenylquinoline remains elusive, a strong predictive understanding can be derived from fundamental chemical principles. The molecule is anticipated to be poorly soluble in polar protic solvents and soluble in polar aprotic solvents like DMSO and DMF. For drug development and chemical process professionals, this illustrative profile serves as an essential starting point for solvent screening. However, for applications requiring quantitative precision, this guide provides the necessary authoritative framework and a detailed experimental protocol to determine the compound's solubility accurately and reliably. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data critical for advancing research and development efforts.
References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]
-
PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. [Link]
-
LookChem. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Mondal, B., et al. (2025, October 7). Exploring weak noncovalent interactions in a few halo-substituted quinolones. PMC. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Mansoura University. (n.d.). Chapter 7_Quinolines and Isoquinolines. [Link]
-
ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
-
PubChemLite. (n.d.). 7-bromo-4-chloro-2-methylquinoline. [Link]
-
Filo. (2022, November 21). Solubility The haloalkanes are very slightly soluble in water. In order t... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility The haloalkanes are very slightly soluble in water. In order t.. [askfilo.com]
- 5. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
Orthogonal Functionalization of 4-Chloro-7-Bromoquinoline: A Mechanistic & Practical Guide
Topic: Reactivity Difference Between C4-Chloro and C7-Bromo Positions in Quinolines Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
The 4-chloro-7-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine analogs) and kinase inhibitors. Its synthetic utility lies in the orthogonal reactivity of its two halogen substituents.
This guide delineates the mechanistic divergence between the C4-chloro (electron-deficient,
Electronic Structure & Mechanistic Divergence
The quinoline ring system is not uniform. The pyridine ring (containing N) is electron-poor, while the benzene ring is relatively electron-rich. This creates a reactivity gradient.
The C4-Chloro Position ( Dominant)[1]
-
Electronic State: The C4 position is vinylogous to the quinoline nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom.
-
Mechanism: Nucleophilic Aromatic Substitution (
) via an addition-elimination pathway. -
Key Driver: The stability of the Meisenheimer Complex (intermediate).[1]
-
Reactivity: High. Reacts with amines, alkoxides, and thiols under thermal or acid-catalyzed conditions.
The C7-Bromo Position (Cross-Coupling Dominant)
-
Electronic State: Located on the benzenoid ring, the C7 position lacks the direct resonance activation provided by the ring nitrogen. It behaves like a standard aryl bromide.
-
Mechanism: Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Key Driver: Bond Dissociation Energy (BDE) and Oxidative Addition rates. The C-Br bond is weaker than the C-Cl bond, making it kinetically preferred for Pd(0) insertion.
-
Reactivity: Inert to standard
conditions; highly reactive toward transition metal catalysts.
Visualization of Reactivity Logic
Figure 1: Mechanistic divergence map. C4 is activated for nucleophilic attack, while C7 relies on metal catalysis.
Chemo-selective Strategy 1: C4-Selective Displacement ( )
This is the most common first step. The C7-bromo group is generally stable under these conditions, provided no transition metals are present.
Mechanism
The reaction proceeds through a stepwise addition-elimination. Acid catalysis (protonation of the quinoline nitrogen) significantly lowers the LUMO energy of the ring, accelerating the attack of the nucleophile at C4.
Standard Protocol: C4-Amination
Objective: Replace C4-Cl with a primary amine while retaining C7-Br.
Reagents:
-
Substrate: 4-chloro-7-bromoquinoline (1.0 eq)
-
Nucleophile: Primary Amine (e.g., 4-amino-1-pentanol) (1.2–3.0 eq)
-
Solvent: Ethanol, NMP, or neat (if amine is liquid)
-
Catalyst (Optional but recommended): Phenol (0.5 eq) or catalytic HCl.
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-chloro-7-bromoquinoline in Ethanol (0.5 M).
-
Activation: Add the amine. If the reaction is sluggish, add 0.1 eq of 1M HCl in dioxane or 0.5 eq of phenol. Note: Phenol acts as a bifunctional catalyst, protonating the ring N and H-bonding to the leaving group.
-
Heating: Reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Basify with saturated NaHCO₃ to remove ammonium salts. Extract with EtOAc.
-
Outcome: The product is 4-amino-7-bromoquinoline. The C7-Br bond remains 100% intact because the amine is not a strong enough nucleophile to attack the unactivated C7 position without Pd catalysis.
Data Summary: Reactivity Trends
| Nucleophile | Conditions | C4-Cl Conversion | C7-Br Conversion | Selectivity |
|---|---|---|---|---|
| Primary Amine | EtOH, 80°C | >95% | <1% | Excellent |
| Alkoxide (NaOEt) | EtOH, RT | >95% | <1% | Excellent |
| Thiol (R-SH) | DMF, K2CO3 | >90% | <5% | Good |
Chemo-selective Strategy 2: C7-Selective Coupling (Suzuki-Miyaura)
Performing the Suzuki coupling before the
Mechanism
The catalytic cycle involves:
-
Oxidative Addition: Pd(0) inserts into C7-Br (Fast) vs C4-Cl (Slow).
-
Transmetallation: Boronic acid transfers the organic group.
-
Reductive Elimination: Product release.
Optimized Protocol: C7-Arylation
Objective: Couple phenylboronic acid at C7 while keeping C4-Cl intact.
Reagents:
-
Substrate: 4-chloro-7-bromoquinoline (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Use "older" generation catalysts. Highly active catalysts like XPhos-Pd-G2 might activate the chloride.
-
Base: Na₂CO₃ (2.0 eq)
-
Solvent: Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow:
-
Degassing: Heavily degas solvents with Argon (20 mins). Oxygen poisons Pd(0).
-
Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add Pd catalyst last under positive Argon pressure.
-
Temperature Control: Heat to 70–80°C. Avoid temperatures >100°C to prevent activation of the C4-Cl bond.
-
Monitoring: Stop reaction immediately upon consumption of starting material (approx 2–4 hours). Prolonged heating will lead to "over-coupling" at C4.
-
Workup: Filter through Celite.
Sequential Functionalization Logic
The order of operations defines the synthetic success.
Path A: then Suzuki (Recommended)
This is the industry standard for chloroquine analogs.
-
Step 1: React C4-Cl with amine (
).-
Result: 4-amino-7-bromoquinoline.
-
-
Step 2: React C7-Br with boronic acid (Suzuki).[2]
-
Result: 4-amino-7-arylquinoline.
-
-
Why: The amine introduced at C4 often deactivates the ring slightly or acts as a ligand, but generally, the C7-Br remains perfectly active for Pd coupling.
Path B: Suzuki then (Situational)
Used when the C4 nucleophile is incompatible with Pd conditions (e.g., contains sulfur or free chelating groups).
-
Step 1: React C7-Br with boronic acid (Suzuki).[2]
-
Step 2: React C4-Cl with nucleophile (
).-
Result: 4-amino-7-arylquinoline.
-
-
Risk: The Suzuki step requires careful monitoring to avoid C4 coupling.
Figure 2: Decision tree for sequential functionalization.
References
-
Nucleophilic Arom
) Mechanisms in Nitrogen Heterocycles. Source: BenchChem -
Regioselective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Royal Society of Chemistry (Chemical Science)
-
Synthetic Strategies for 4-Aminoquinolines. Source: National Institutes of Health (PMC)
-
Electrochemically Enabled C7 Functionalization. Source: Royal Society of Chemistry (Organic Chemistry Frontiers)
-
General Suzuki Coupling Methodology & Mechanism. Source: Organic Chemistry Portal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines: Divergent Access to 4,7-Dichloro and 4-Chloro-7-alkyl (aryl) Quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-Bromo-4-chloro-2-phenylquinoline from 7-bromo-2-phenylquinolin-4(1H)-one
An In-depth Guide to the
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of 7-Bromo-4-chloro-2-phenylquinoline, a key intermediate in medicinal chemistry and materials science. The protocol details the chlorination of 7-bromo-2-phenylquinolin-4(1H)-one using phosphorus oxychloride (POCl₃), a standard and effective method for converting 4-hydroxyquinolines and their keto tautomers into their 4-chloro counterparts. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, purification techniques, and critical safety considerations.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The target molecule, 7-Bromo-4-chloro-2-phenylquinoline, serves as a versatile precursor for further functionalization. The bromine atom at the C7 position and the chlorine atom at the C4 position are both amenable to various cross-coupling reactions and nucleophilic substitutions, allowing for the construction of diverse molecular libraries.
The conversion of the 7-bromo-2-phenylquinolin-4(1H)-one to the desired 4-chloro derivative is a crucial transformation. The starting material exists in a tautomeric equilibrium with its 4-hydroxy form. The most common and robust method for this chlorination is the use of phosphorus oxychloride (POCl₃).[2][3][4] This reagent acts as both the chlorinating agent and often as the solvent, driving the reaction to completion.
Reaction Mechanism: The Role of Phosphorus Oxychloride
The chlorination of a quinolin-4-one with phosphorus oxychloride is a well-established reaction that proceeds through a phosphorylation-nucleophilic substitution pathway.[2][5] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Tautomerization & Phosphorylation: The starting material, 7-bromo-2-phenylquinolin-4(1H)-one, exists in equilibrium with its aromatic tautomer, 7-bromo-4-hydroxy-2-phenylquinoline. The hydroxyl group of this enol form initiates the reaction by acting as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Intermediate: This initial attack leads to the formation of a dichlorophosphate ester intermediate, with the elimination of a chloride ion and a proton. This intermediate is significantly more reactive than the initial hydroxyl group.
-
Nucleophilic Attack and Substitution: A chloride ion (generated in the previous step or from another molecule of POCl₃) then acts as a nucleophile, attacking the C4 position of the quinoline ring.
-
Product Formation: This attack results in the displacement of the dichlorophosphate group, which is an excellent leaving group. The aromaticity of the quinoline ring is restored, yielding the final product, 7-Bromo-4-chloro-2-phenylquinoline.
The reaction is typically performed by heating the substrate in an excess of POCl₃, which serves as both the reagent and the solvent.[4] The high temperature facilitates the turnover of the phosphate intermediate to the final chloro product.[5][6]
Caption: Mechanism of POCl₃-mediated chlorination.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale. Extreme caution must be exercised when working with phosphorus oxychloride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |
| 7-bromo-2-phenylquinolin-4(1H)-one | C₁₅H₁₀BrNO | 300.15 | 825620-24-4 | Starting material.[7] |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Reagent and solvent. Highly corrosive. |
| Crushed Ice / Ice-cold Water | H₂O | 18.02 | 7732-18-5 | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic layer. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Large beaker for ice bath (for work-up)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
Caption: General workflow for the synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-2-phenylquinolin-4(1H)-one (1.0 eq). Place the flask in a fume hood.
-
Reagent Addition: Carefully and slowly add phosphorus oxychloride (5-10 eq) to the flask. POCl₃ is often used in excess to serve as the solvent.[4]
-
Heating: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.[2]
-
Reaction Monitoring: Maintain the reflux for 3-5 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Cooling and Quenching (CRITICAL STEP): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Prepare a large beaker containing a substantial amount of crushed ice. In a well-ventilated fume hood , very slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring. This is a highly exothermic reaction that will release HCl gas.[2][8]
-
Neutralization and Precipitation: After the initial vigorous reaction subsides, slowly add saturated sodium bicarbonate solution to the acidic mixture until it is neutral or slightly basic (pH ~7-8), confirmed with pH paper. The product should precipitate as a solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the collected solid, either air-dried or in a vacuum oven at a low temperature (40-50 °C), to yield the crude 7-Bromo-4-chloro-2-phenylquinoline.
Purification and Characterization
The crude product often requires purification to remove residual starting material and byproducts.
Purification Methods
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Ethanol or a mixture of ethyl acetate and hexanes are good starting points. Dissolve the crude solid in a minimum amount of hot solvent, filter while hot if necessary to remove insoluble impurities, and then allow it to cool slowly to induce crystallization.[9]
-
Column Chromatography: If recrystallization is ineffective, the compound can be purified using silica gel column chromatography.[9][10]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[10] The fractions should be monitored by TLC to isolate the pure product.
-
Analytical Characterization
The identity and purity of the final product, 7-Bromo-4-chloro-2-phenylquinoline, should be confirmed using modern analytical techniques.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms in the molecule and their chemical environment.
-
Mass Spectrometry (MS): Will determine the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern for one bromine and one chlorine atom will be a key diagnostic feature.[12]
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the starting quinolinone and the presence of characteristic aromatic C-Cl and C-Br vibrations will support the successful transformation.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is extremely hazardous. It is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic HCl gas.[8]
-
Always handle POCl₃ in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, acid-resistant gloves.
-
Ensure a quenching agent (like sodium bicarbonate for spills) is readily available.
-
-
Reaction Quenching: The work-up procedure involving the addition of the reaction mixture to ice is the most dangerous step. Perform this addition slowly and behind a blast shield if possible. Be prepared for a vigorous, exothermic reaction and the evolution of corrosive fumes.[13]
-
Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.
By adhering to this guide, researchers can safely and effectively synthesize 7-Bromo-4-chloro-2-phenylquinoline, a valuable building block for further chemical exploration.
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Note: While this reference is for pyrimidones, the underlying principle of using POCl3 for chlorination of similar heterocycles is relevant.]
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Deshmukh, R. et al. (2025). Modern Analytical Technique for Characterization Organic Compounds.
- MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- RSC Publishing. (Year). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Indian Chemical Society. (Year). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from the Journal of the Indian Chemical Society.
- Google Patents. (Year). CN102875465A - Method for preparing 7-bromoisoquinoline.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (Year). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
- ResearchGate. (Year). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- BenchChem. (2025). Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide.
- Lucideon. (Year). Analytical Techniques for Chemical Analysis & Testing.
-
PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Taylor & Francis. (Year). Analytical techniques – Knowledge and References.
- RSC Publishing. (Year). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
WordPress.com. (2009). My friend phosphorus oxychloride | Chemical Space. Retrieved from [Link]
- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-2-methylquinazoline.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis.
- Atlantis Press. (Year). Synthesis of 6-bromo-4-iodoquinoline.
- ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rroij.com [rroij.com]
- 13. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
Application Note: Regioselective Amination Protocols for 7-Bromo-4-chloro-2-phenylquinoline
This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals working with the privileged scaffold 7-Bromo-4-chloro-2-phenylquinoline .
Executive Summary & Strategic Analysis
The scaffold 7-Bromo-4-chloro-2-phenylquinoline presents a classic "Regioselectivity Paradox" in heterocyclic chemistry. It contains two electrophilic sites with orthogonal reactivity profiles:
-
C4-Chloro: A "pseudo-acid chloride" position activated by the quinoline nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) but has a high barrier for Palladium oxidative addition relative to the bromide.
-
C7-Bromo: An unactivated aryl bromide. It is inert to S_NAr but is the kinetically preferred site for Pd(0) oxidative addition (Bond Dissociation Energy: C–Br < C–Cl).
The Challenge: Controlling the competition between the thermal background reaction (S_NAr at C4) and the catalytic cycle (Buchwald-Hartwig at C7).
The Solution: This guide defines three distinct protocols to access any substitution pattern:
-
Protocol A (C4-Selective): Leverages the high electrophilicity of the C4 position under metal-free conditions.
-
Protocol B (C7-Selective): Utilizes highly active Pd-catalysts at lower temperatures to outcompete the thermal S_NAr background.
-
Protocol C (Sequential Bis-Amination): A programmed workflow to functionalize both positions with distinct amines.
Mechanistic Decision Tree
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Divergent synthesis pathways. C4 functionalization is driven by intrinsic electrophilicity (S_NAr), while C7 is driven by catalyst specificity (Buchwald-Hartwig).
Detailed Experimental Protocols
Protocol A: C4-Selective Amination (Metal-Free)
Target: Introduction of aliphatic or nucleophilic aromatic amines at C4 while preserving the C7-Br handle. Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1]
-
Rationale: The C4 position is vinylogous to the ring nitrogen. Protonation of the ring nitrogen (using acid or amine HCl salts) significantly lowers the LUMO energy at C4, accelerating substitution without touching the C7-Br bond.
Materials:
-
Substrate: 7-Bromo-4-chloro-2-phenylquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Solvent: Ethanol (EtOH) or NMP (for unreactive amines)
-
Additive: Catalytic HCl (optional, for anilines)
Step-by-Step Procedure:
-
Charge: To a reaction vial, add the quinoline substrate (1.0 mmol) and EtOH (5 mL, 0.2 M).
-
Add Amine: Add the amine (1.2 mmol).
-
Note: If using a volatile amine, use a sealed tube.
-
Tip: For less nucleophilic anilines, add 1 drop of conc. HCl to activate the quinoline.
-
-
Heat: Stir at 80 °C (reflux for EtOH) for 2–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: The starting material should disappear. If C7-coupling products appear (rare without Pd), lower temperature to 60 °C.
-
-
Workup: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold EtOH.
-
If solution: Concentrate, redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
-
-
Yield Expectation: 85–95%.
Protocol B: C7-Selective Buchwald-Hartwig Amination
Target: Functionalization of the C7-Br position while retaining the C4-Cl chloride. Mechanism: Palladium-catalyzed C–N cross-coupling.[2][3]
-
Rationale: To favor C7, we must accelerate the Pd oxidative addition into the C–Br bond while suppressing the thermal S_NAr at C4. This requires a highly active catalyst (to work at lower temperatures) and a non-nucleophilic base (to prevent direct displacement at C4).
Key Parameters:
-
Catalyst: Pd(OAc)2 + BrettPhos or RuPhos . (These bulky, electron-rich ligands facilitate rapid oxidative addition into Ar-Br).
-
Base: Cs2CO3 (Weaker, less nucleophilic than NaOtBu). Avoid alkoxide bases if possible, as they can displace C4-Cl to form C4-alkoxy byproducts.
-
Solvent: Toluene (Non-polar solvents suppress S_NAr, which involves polar transition states).
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Charge Solids: Add 7-Bromo-4-chloro-2-phenylquinoline (1.0 mmol), Pd(OAc)2 (2 mol%), Ligand (BrettPhos, 4 mol%), and Cs2CO3 (2.0 equiv).
-
Degas: Evacuate and backfill with Argon (3x).
-
Add Liquids: Add Toluene (anhydrous, 5 mL) and the Amine (1.1 equiv).
-
Reaction: Heat to 60–70 °C .
-
Critical Control: Do NOT exceed 80 °C. Higher temperatures increase the rate of background S_NAr at C4.
-
Monitoring: Check LCMS at 2 hours. Look for the mono-aminated product (Mass = SM - Br + Amine). If di-amination (coupling at C4) is observed, lower temp to 50 °C and increase catalyst loading to 5 mol%.
-
-
Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol C: Sequential Bis-Amination (Hetero-functionalization)
Target: 4-Amino-A, 7-Amino-B-2-phenylquinoline.
Strategy:
-
Path 1 (Recommended): C4-S_NAr first, then C7-Buchwald.
-
Why? The C4-amino group is electron-donating. It deactivates the quinoline ring, making the C7-Br less reactive towards oxidative addition, but it completely eliminates the risk of "wrong-site" coupling in the second step. Modern ligands (RuPhos/BrettPhos) can easily handle the deactivated C7-Br.
-
-
Path 2: C7-Buchwald first, then C4-S_NAr.
-
Risky: The C7-amino group is electron-donating, which deactivates the C4 position towards S_NAr. You may need harsh conditions (150 °C/microwave) to force the second step.
-
Recommended Workflow (Path 1):
-
Step 1: Run Protocol A . Isolate the 4-amino-7-bromo intermediate.
-
Step 2: Run Protocol B on the intermediate.
-
Modification: Since the ring is now electron-rich (deactivated), increase temperature to 100 °C and use NaOtBu as the base (no risk of C4 displacement since C4 is already filled).
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| C4-Alkoxy Byproduct | Use of alkoxide bases (NaOtBu, NaOMe) in Protocol B. | Switch to Cs2CO3 or K3PO4 . Use Toluene instead of DMF/Dioxane. |
| Low Conversion (C7) | Catalyst poisoning or deactivated substrate. | Switch ligand to BrettPhos (primary amines) or RuPhos (secondary amines).[3] Increase Pd loading to 5 mol%. |
| Mixture of Regioisomers | Temperature too high in Protocol B. | Reduce temperature to <65 °C. Ensure solvent is non-polar (Toluene) to suppress S_NAr. |
| Protodehalogenation | "Reduction" of C7-Br to C7-H. | Solvent is wet or reaction runs too long. Use anhydrous solvent; stop reaction immediately upon consumption of SM. |
References
-
Mechanistic Basis of Regioselectivity
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016.
-
URL:[Link]
- Relevance: Establishes the hierarchy where C2/C4-chlorides in quinolines can override the intrinsic reactivity of aryl bromides depending on conditions.
-
C4-Selective Amination (S_NAr)
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: Frontiers in Chemistry, 2025.
-
URL:[Link]
- Relevance: Confirms that 4,7-dihaloquinolines react preferentially at C4 with amines under thermal conditions.
-
Buchwald-Hartwig Ligand Selection
-
Sequential Functionalization Precedent
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step chlorination procedure using POCl3 for phenylquinolines
Application Note: High-Efficiency Chlorination of Phenylquinolines using Phosphorus Oxychloride ( )
Abstract & Scope
This application note details the optimized protocol for the deoxychlorination of phenyl-substituted quinolones (specifically 2-phenyl-4-quinolone) to generate 4-chloro-2-phenylquinolines. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including antimalarials and kinase inhibitors.
Unlike standard quinoline chlorinations, phenyl-substituted variants often present solubility challenges and steric hindrance that require modified thermal profiles and catalytic additives. This guide emphasizes a Safety-First approach, particularly regarding the quenching of excess
Critical Safety Directives (Read Before Proceeding)
DANGER:
-
Moisture Intolerance: All glassware must be oven-dried (
C) and assembled under an inert atmosphere (Nitrogen or Argon). -
The "Delayed Exotherm" Trap: When quenching, a lack of immediate bubbling does not mean the
is gone. Viscous reaction mixtures can trap pockets of that hydrolyze suddenly, causing an explosion. -
Reverse Quench Only: NEVER add water to the reaction flask. ALWAYS add the reaction mixture dropwise into the quenching media (ice/water/base).
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction is not a simple displacement but a Vilsmeier-Haack-type activation.
-
Tautomerization: The 4-quinolone starting material exists in equilibrium with its 4-hydroxyquinoline tautomer.
-
Activation: The nucleophilic oxygen attacks the electrophilic phosphorus of
. -
Catalysis (DMF): If Dimethylformamide (DMF) is added, it reacts with
to form the highly reactive Vilsmeier reagent (chloroiminium ion), which activates the quinolone oxygen faster than alone. -
Substitution: The resulting dichlorophosphate intermediate is a potent leaving group, displaced by the chloride ion to form the aromatic chloroquinoline.
Diagram 1: Mechanistic Pathway
Materials & Equipment
| Component | Specification | Purpose |
| Starting Material | 2-Phenyl-4-quinolone (Dry) | Substrate |
| Reagent | Phosphorus Oxychloride ( | Reagent & Solvent (99%+) |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalyst (Anhydrous) |
| Base (Quench) | Sodium Carbonate ( | Neutralization of acid byproducts |
| Solvent (Workup) | Dichloromethane (DCM) or Chloroform | Extraction of organic product |
| Apparatus | 2-Neck RBF, Reflux Condenser, | Inert reaction setup |
Detailed Protocol
Phase A: Reaction Setup
-
Drying: Ensure the 2-phenyl-4-quinolone is completely dry. Trace water will consume
and generate HCl gas immediately. -
Charging: In a fume hood, charge the Round Bottom Flask (RBF) with 1.0 equivalent of phenylquinolone.
-
Reagent Addition: Add 5.0 - 10.0 equivalents of
. -
Catalyst: Add 2-3 drops of anhydrous DMF.
-
Expert Insight: This forms the Vilsmeier reagent. Without DMF, phenyl-substituted quinolines may require 24h+ reflux; with DMF, reaction time is often reduced to 2-4h.
-
Phase B: Thermal Reaction
-
Ramp: Slowly heat the mixture to reflux (~105-110°C).
-
Observation: The suspension should clear to a homogeneous solution as the reaction proceeds and the polar amide converts to the less polar chloro-heterocycle.
-
-
Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexane).
-
Target: Disappearance of the highly polar/fluorescent starting material (low
) and appearance of the non-polar product (high ).
-
-
Completion: Once complete, cool the mixture to Room Temperature (RT). Do not cool to 0°C yet, as the viscous syrup is harder to transfer.
Phase C: The "Reverse Quench" (Critical Safety Step)
-
Preparation: Prepare a large beaker containing crushed ice and solid
(or concentrated ) sufficient to neutralize the theoretical acid yield. -
Evaporation (Optional but Recommended): If a rotovap with an acid-resistant pump is available, remove excess
under reduced pressure at 60°C. This significantly reduces the violence of the quench. -
Quenching:
-
Transfer the reaction mixture (or residue) into a dropping funnel.
-
Add the mixture dropwise onto the stirred ice/base slurry.
-
Temperature Control: Keep the quench slurry below 20°C.
-
-
Workup:
-
The product usually precipitates as a solid during quenching.
-
If Solid: Filter, wash with water, and dry.
-
If Oiling out: Extract with DCM (
mL), wash with Brine, dry over , and concentrate.
-
Diagram 2: Experimental Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance from phenyl ring. | Add more DMF (catalyst). Increase reflux time. Ensure |
| Product Hydrolysis | Acidic hydrolysis during workup. | The 4-Cl bond is labile in hot acid. Ensure the quench is basic ( |
| "Sticky" Precipitate | Phosphoric acid byproducts trapping product. | Use |
| Violent Quench | Too much excess | Distill off excess |
References
-
BenchChem Technical Support. (2025).[3][6] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Experimental Protocols. Link
-
Li, X., et al. (2012). Prevention of Exothermic Runaway: Reverse Quenching Protocol for POCl3. Organic Process Research & Development, 16, 1727.[5] Link
-
Common Organic Chemistry. (2023). Mechanism of POCl3 Activation and Vilsmeier-Haack Formation. Link
-
ResearchGate Scientific Forum. (2020). Optimization of Chlorination of Hydroxyquinolines using POCl3 and DMF. Link
Troubleshooting & Optimization
Purification methods for removing impurities from crude halogenated quinolines
This technical guide provides practical, in-depth solutions for common challenges encountered during the purification of crude halogenated quinolines. Moving beyond simple protocols, this document elucidates the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Purification Strategy & Common Impurities
Question 1: My crude halogenated quinoline is a complex mixture. What's the best initial purification approach?
For complex crude mixtures, a multi-step approach is often necessary. An initial acid-base extraction is highly effective for the preliminary separation of the basic halogenated quinoline from neutral and acidic impurities.[1] This method leverages the basicity of the quinoline nitrogen to selectively move it into an aqueous acidic phase, leaving non-basic impurities behind in an organic solvent. Following this, techniques like recrystallization or chromatography can be employed for higher purity.
Question 2: What are the most common impurities I should expect in my crude halogenated quinoline?
Common impurities often stem from the synthetic route employed. These can include:
-
Unreacted Starting Materials: Such as the parent aniline or nitrobenzene derivatives.[1]
-
Dehalogenated Impurities: Where the halogen atom is lost, resulting in a closely related but more polar compound.[2]
-
Positional Isomers: If the halogenation reaction is not completely regioselective.[3]
-
Oxidation or Degradation Products: Halogenated quinolines can be sensitive to air, light, or acidic conditions, leading to the formation of colored impurities.[4]
-
Byproducts from Side Reactions: Depending on the synthesis, various side reactions can lead to a range of impurities.[5]
Section 2: Recrystallization
Question 3: I'm trying to recrystallize my halogenated quinoline, but the purity isn't improving significantly. What am I doing wrong?
Successful recrystallization hinges on the choice of solvent and proper technique. Here are some key considerations:
-
Solvent Selection: The ideal solvent should dissolve your halogenated quinoline well at elevated temperatures but poorly at room temperature or below. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For 8-hydroxyquinoline derivatives, chlorinated alkanes like dichloromethane or chloroform have been used successfully.[6]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Saturation: Ensure you are creating a saturated solution at the boiling point of your solvent. Using too much solvent will result in low recovery.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble to lower the saturation point. Ensure the boiling point of the solvent is lower than the melting point of your compound. |
| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a different solvent or a solvent pair. Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |
Question 4: Can I use salt formation to improve the purity of my halogenated quinoline?
Yes, forming a salt of your halogenated quinoline can be a powerful purification technique.[1][8] This is particularly useful for removing non-basic impurities. The general workflow is as follows:
-
Dissolve the crude halogenated quinoline in a suitable organic solvent.
-
Add an acid (e.g., hydrochloric acid, phosphoric acid) to precipitate the corresponding salt.[8]
-
Filter and wash the salt.
-
Recrystallize the salt from a suitable solvent to further enhance purity.
-
Liberate the free base by treating the purified salt with a base (e.g., sodium hydroxide, sodium bicarbonate).[8]
-
Extract the pure halogenated quinoline with an organic solvent.
dot graph TD { A[Crude Halogenated Quinoline in Organic Solvent] --> B{Add Acid (e.g., HCl)}; B --> C[Precipitated Halogenated Quinoline Salt]; C --> D{Filter and Wash}; D --> E[Recrystallize Salt]; E --> F{Dissolve in Water and Add Base (e.g., NaOH)}; F --> G[Pure Halogenated Quinoline]; G --> H{Extract with Organic Solvent}; H --> I[Dry and Evaporate Solvent]; I --> J[Pure Product];
} caption: Purification via Salt Formation.
Section 3: Chromatographic Methods
Question 5: My halogenated quinoline is degrading on the silica gel column. What can I do?
Degradation on silica gel is a common issue, often due to the acidic nature of the silica.[4][7] Here are several strategies to mitigate this:
-
Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (1-2% in the eluent) or by pre-washing the column with a solvent containing a base.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash column chromatography.
-
Reverse-Phase Chromatography: For polar halogenated quinolines, reverse-phase chromatography (e.g., C18 silica) can be a good alternative.[4]
Question 6: I'm struggling to separate my halogenated quinoline from a very closely related impurity (e.g., a dehalogenated analog or a positional isomer). What chromatographic conditions should I try?
Separating closely related species requires high-resolution techniques.[2] Consider the following:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide the necessary resolution. A pentafluorophenyl (PFP) column can be particularly effective for separating halogenated compounds and their dehalogenated isosteres.[2]
-
Solvent System Optimization: Systematically screen different solvent systems. A gradient elution, where the polarity of the mobile phase is gradually changed, can improve separation.
-
Centrifugal Partition Chromatography (CPC): This technique uses a liquid stationary phase and can be very effective for separating homologous series of quinolines.[9]
dot graph TD { A[Crude Halogenated Quinoline] --> B{Initial TLC Analysis}; B --> C{Choose Stationary Phase}; C --> D[Silica Gel]; C --> E[Alumina]; C --> F[Reverse Phase (C18)]; D --> G{Check for Degradation}; G --> H[Degradation Observed]; H --> I{Deactivate Silica (e.g., with Triethylamine)}; I --> J[Run Column]; G --> K[No Degradation]; K --> J; E --> J; F --> J; J --> L{Collect Fractions}; L --> M{Analyze Fractions (TLC/LC-MS)}; M --> N[Combine Pure Fractions]; N --> O[Evaporate Solvent]; O --> P[Pure Product];
} caption: Chromatographic Purification Workflow.
Section 4: Distillation
Question 7: When is distillation a suitable method for purifying my halogenated quinoline?
Distillation is most effective when there is a significant difference in boiling points between your product and the impurities.[1]
-
Vacuum Distillation: This is the preferred method for high-boiling point halogenated quinolines, as it allows for distillation at lower temperatures, preventing thermal degradation.[1]
-
Steam Distillation: This technique is useful for separating volatile halogenated quinolines from non-volatile impurities.[1]
Troubleshooting Distillation:
| Problem | Potential Cause | Suggested Solution |
| Bumping | Uneven boiling. | Use a magnetic stirrer or boiling chips. |
| Product Solidifies in Condenser | The condenser is too cold. | Use a condenser with a wider bore or circulate warmer water through it. |
| Poor Separation | Boiling points of the components are too close. | Use a fractional distillation column with a suitable packing material. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Halogenated Quinoline
-
Dissolution: In an Erlenmeyer flask, dissolve the crude halogenated quinoline in the minimum amount of a suitable hot solvent.[7]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude halogenated quinoline in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[10]
Data Summary
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [1] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [1] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [1] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | > 97 | 82 | [1] |
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Purification of Quinoline - Chempedia - LookChem.
- Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications.
- troubleshooting common problems in quinoxaline synthesis - Benchchem.
- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
- US4398916A - Process for purification of quinoline yellow - Google Patents.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 7-Bromo-4-chloro-2-phenylquinoline
Welcome to the Technical Support Center for the purification of 7-Bromo-4-chloro-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting for the critical final step of purification: recrystallization. Here, we move beyond simple protocols to explain the fundamental principles of solvent selection and provide a logical framework for overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for 7-Bromo-4-chloro-2-phenylquinoline?
A1: The most critical factor is identifying a solvent (or solvent system) in which 7-Bromo-4-chloro-2-phenylquinoline exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystal formation and purification. An ideal solvent will dissolve the compound completely when hot but allow for maximum recovery of pure crystals upon cooling.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form.[1] To resolve this, you can try several approaches:
-
Increase the solvent volume: Add more of the "good" solvent to the hot mixture to reduce the saturation level, then allow it to cool more slowly.[2]
-
Lower the temperature of dissolution: If possible, use a solvent with a lower boiling point.
-
Modify the solvent system: For mixed-solvent systems, adding a small amount of the "good" solvent to the hot, turbid solution until it becomes clear can help.[3]
-
Promote slow cooling: Insulate the flask to slow down the cooling process, giving molecules more time to align into a crystal lattice.[1]
Q3: I have very low recovery after recrystallization. What are the likely causes?
A3: Low recovery is a common issue and can often be attributed to one of the following:
-
Using too much solvent: This is the most frequent cause.[1] An excessive volume of solvent will keep a significant portion of your compound dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[2]
-
The compound has significant solubility in the cold solvent: If the solubility differential between the hot and cold solvent is not large enough, product loss is inevitable. You may need to screen for a different solvent system.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.[4]
-
Washing with too much cold solvent: Washing the collected crystals is necessary to remove adhering mother liquor, but using an excessive volume can dissolve some of the product. Use a minimal amount of ice-cold solvent.
Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A4: This indicates that the solution is not supersaturated, or that nucleation has not been initiated. Try the following techniques in order:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Add a seed crystal: If you have a small crystal of pure 7-Bromo-4-chloro-2-phenylquinoline, adding it to the cooled solution can induce crystallization.[1]
-
Cool the solution further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[4]
-
Reduce the solvent volume: If the above steps fail, it is likely you have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Compound is insoluble in all tested single solvents when hot. | The compound has very low solubility due to its rigid, planar structure. | Move to a mixed-solvent system. Start by dissolving the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane, Acetone) and then add a hot "poor" solvent (antisolvent) until turbidity persists.[3][5] |
| Compound is soluble in a solvent even at room temperature. | The solvent is too "good" for single-solvent recrystallization. | Use this solvent as the "good" solvent in a mixed-solvent pair. Common antisolvents to pair with polar solvents include hexanes, heptane, or water.[4][6] |
| Colored impurities remain in the crystals. | The colored impurity has similar solubility properties to the target compound, or it has been adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal.[4] |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated, or the cooling is too rapid. | Re-heat the solution and add a small additional volume (1-5%) of the solvent to slightly decrease saturation. Allow the flask to cool slowly by insulating it.[2] |
Solvent Selection Strategy for 7-Bromo-4-chloro-2-phenylquinoline
The structure of 7-Bromo-4-chloro-2-phenylquinoline—a polycyclic aromatic heterocycle with halogen substituents—suggests it is a moderately polar compound. It is unlikely to be soluble in highly non-polar solvents like hexane or highly polar solvents like water.[6] Therefore, solvents of intermediate polarity are excellent starting points.
Recommended Single Solvents for Initial Screening:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Toluene
Recommended Mixed-Solvent Systems:
Mixed-solvent systems, or anti-solvent crystallization, provide a highly adaptable method for purification.[5] You dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then titrate in a "poor" solvent (the anti-solvent) in which it is sparingly soluble, until the solution becomes cloudy.[3][5]
| "Good" Solvent (High Solubility) | "Poor" Solvent / Anti-Solvent (Low Solubility) | Rationale & Comments |
| Dichloromethane (DCM) or Chloroform | n-Hexane or n-Heptane | A classic pairing. The high volatility of DCM makes it easy to remove residual solvent. |
| Acetone | n-Hexane or Water | Acetone is a versatile solvent. Hexane is a good choice for inducing crystallization of moderately polar compounds.[6] |
| Ethanol or Methanol | Water | Alcohol/water mixtures are frequently used for compounds with some polarity.[4] However, be cautious as this can sometimes lead to oiling out.[4] |
| Ethyl Acetate | n-Hexane or n-Heptane | A very common and effective pair for a wide range of organic compounds.[7] |
Visualizing the Solvent Selection Workflow
The following diagram outlines the logical progression for selecting an appropriate recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Experimental Protocol: Solvent Screening and Recrystallization
This protocol details the systematic approach to identify the optimal solvent and perform the recrystallization.
Part 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude 7-Bromo-4-chloro-2-phenylquinoline into several small test tubes.
-
Room Temperature Test: To each tube, add a single candidate solvent (e.g., ethanol, acetone, hexane) dropwise, up to ~0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound at room temperature; these are unsuitable for single-solvent recrystallization but may serve as the "good" solvent in a mixed pair.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling Test: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best single solvent will dissolve the compound when hot and yield a large amount of crystalline solid upon cooling.
Part 2: Bulk Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude 7-Bromo-4-chloro-2-phenylquinoline in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a water bath or steam bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
References
- Google Patents. (2014). CN103664892B - The crystallization of quinoline.
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Minimizing hydrolysis side reactions during 4-chloro-quinoline workup
Welcome to the SynthiCare Technical Support Center .
Ticket ID: #QC-4CL-HYD-001 Topic: Minimizing Hydrolysis Side Reactions During 4-Chloroquinoline Workup Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The transformation of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines using phosphorus oxychloride (
This guide provides a root-cause analysis and a self-validating workflow to navigate the "Danger Zone"—the aqueous quenching phase where 90% of yield loss occurs.
Part 1: Root Cause Analysis (The Mechanism)
To prevent hydrolysis, one must understand why it happens. The 4-chloroquinoline system is unique because the nitrogen atom, when protonated, acts as an electron sink, activating the C4 position for nucleophilic attack.
The Hydrolysis Trap:
-
Protonation: In the acidic quench (generated by
), the quinoline nitrogen becomes protonated. -
Activation: This cationic species makes the C4 carbon highly electrophilic.
-
Attack: Water attacks C4, displacing chloride and reforming the thermodynamically stable 4-hydroxyquinoline (tautomer of the quinolone).
Visualizing the Threat
The following diagram illustrates the pathway you are trying to avoid.
Figure 1: The acid-catalyzed hydrolysis pathway. Keeping the system cool and minimizing residence time in the acidic phase is critical to breaking this chain.
Part 2: The Protocol (Critical Control Points)
The following workflow is designed to minimize the "Residence Time" of the product in the acidic aqueous phase.
Phase A: The Quench (The Danger Zone)
Standard Failure Mode: Adding water to the reaction mixture. This creates a localized "hot spot" of high acidity and temperature—perfect conditions for hydrolysis.
Corrective Protocol: The "Inverse Buffered Quench" Instead of water, use a buffered solution or a weak base, and add the reaction mixture to the quench.
| Parameter | Specification | Scientific Rationale |
| Quench Media | 20% Ammonium Hydroxide ( | Neutralizes HCl/Phosphoric acid immediately upon contact, preventing the N-protonation that drives hydrolysis [1]. |
| Direction | Inverse Addition (Reaction | Ensures the product immediately encounters a huge heat sink and basic environment. |
| Temperature | Maintain < 20°C internal temp. | Hydrolysis rates drop significantly below room temperature. |
| Rate | Dropwise/Slow stream. | Prevents "runaway" exotherms from the hydrolysis of excess |
Phase B: Extraction & pH Adjustment
Once quenched, the product must be moved to the organic phase immediately.
-
The pH Target: Adjust aqueous layer to pH 8.0 – 9.0 .
-
Why? The pKa of the protonated 4-chloroquinoline is roughly 3.5–4.0. According to the Henderson-Hasselbalch equation, you need pH > pKa + 2 (approx pH 6-7) to ensure >99% is in the free-base form (soluble in organics).
-
Warning: Do not go to pH > 12 immediately if your compound has other sensitive esters/amides.
-
-
Solvent Choice: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Tip: If emulsions form (common with phosphates), filter through a Celite pad before separation.
-
Part 3: Troubleshooting & FAQs
Q1: My LC-MS shows 15% conversion back to the hydroxy-starting material after workup. Why?
Diagnosis: You likely experienced a "delayed exotherm" or allowed the mixture to sit in an acidic bilayer too long. Fix: Use the Inverse Quench method into ice/
. If you must use water, ensure it is <5°C and extract immediately. Do not let the acidic aqueous layer stir with the organic layer for >10 minutes.
Q2: I see a thick emulsion that won't separate.
Diagnosis: This is caused by colloidal phosphate salts generated from
. Fix:
Filtration: Pass the entire biphasic mixture through a Celite (diatomaceous earth) pad.
Salting Out: Add solid NaCl to saturate the aqueous layer.
pH Check: Ensure pH is not in the "isoelectric" zwitterionic region (if applicable); aim for pH 8-9.
Q3: Can I distill off the excess
Recommendation: Yes, and you should. Removing bulk
via vacuum distillation (rotovap with a base trap) reduces the amount of acid generated during the quench. Protocol: Distill at reduced pressure (keep bath <60°C). Re-dissolve the residue in dry DCM or Toluene before performing the inverse quench. This dilutes the heat generation [2].
Part 4: Validated Workflow Diagram
This decision tree guides you through the process based on your specific scale and constraints.
Figure 2: Decision tree for maximizing yield. Removing excess
References
-
BenchChem. (2025).[4][5] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from 5
-
Organic Process Research & Development. (2012). Prevention of Exothermic Runaway Phosphorus oxychloride (POCl3). Retrieved from 6
-
American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (Discusses 4,7-dichloroquinoline stability). Retrieved from 3[3]
-
PubChem. (2025).[7] 4-Chloroquinoline Compound Summary. Retrieved from 7
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and catalyst load for 7-bromo site activation
This guide is structured as a high-level technical support resource for a fictional specialized catalyst provider, designed to assist researchers facing difficulties with the activation of the 7-bromo position in heteroaromatic scaffolds (e.g., indoles, quinolines, azaindoles).
Ticket ID: #7829-OPT Assigned Specialist: Dr. Alex V., Senior Application Scientist Subject: Optimizing Temperature & Catalyst Load for Sterically Hindered 7-Bromo Heterocycles
Executive Summary: The "7-Position" Challenge
Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely struggling with a 7-bromoindole , 7-bromoquinoline , or 7-bromo-7-azaindole substrate.
The Problem: The 7-position is notoriously deceptive. While electronically activated in some systems, it suffers from a unique steric penalty known as the peri-effect (interaction with the C-1 substituent or H-8). Furthermore, the proximity to the heteroatom (N) often leads to catalyst poisoning via N-coordination, shutting down the Pd(0)/Pd(II) cycle before oxidative addition can occur.
The Solution: Success requires a precise kinetic balance. You must drive the endergonic oxidative addition (requiring heat) while preventing catalyst aggregation (caused by heat). This guide details how to modulate Temperature (T) and Catalyst Loading ([Pd]) to navigate this narrow window.
Diagnostic Module: The Temperature vs. Load Matrix
Do not treat Temperature and Catalyst Load as independent variables. They are inversely coupled. Use this matrix to diagnose your current failure mode.
| Scenario | Observation | Diagnosis | The "Silent Killer" |
| High T / Low [Pd] (>100°C, <2 mol%) | Reaction turns black/grey rapidly; Stalls at <30% conversion. | Catalyst Death. The ligand dissociates thermally, leading to Pd aggregation (Pd black) before the difficult oxidative addition is complete. | Ligand Shedding |
| Low T / High [Pd] (<60°C, >5 mol%) | Reaction remains clear/yellow; <10% conversion after 24h. | Kinetic Trap. The energy barrier for oxidative addition at the hindered 7-position is not overcome. | Steric Hindrance |
| High T / High [Pd] (>100°C, >5 mol%) | Full conversion, but high % of de-halogenated product (Ar-H). | Protodehalogenation. The catalyst is active, but | Hydride Transfer |
| Optimal Zone | 80-90°C, 2-4 mol% | Balanced Turnover. Sufficient energy for activation; sufficient ligand concentration to protect Pd. | N/A |
Workflow Visualization: Optimization Logic
The following diagram outlines the decision logic for optimizing your reaction based on crude LCMS data.
Figure 1: Decision tree for troubleshooting Pd-catalyzed cross-coupling of 7-bromo substrates based on initial screening results.
Experimental Protocol: The "Resuscitation" Screen
If your standard Suzuki or Buchwald conditions failed, do not simply add more catalyst. Follow this Step-Down/Step-Up Protocol to isolate the variable.
Phase A: The Ligand Check (Small Scale)
Context: 7-bromo sites often require bulky, electron-rich phosphines to force oxidative addition.
-
Set up 4 vials (0.1 mmol scale).
-
Catalyst: Pd(OAc)₂ (5 mol%) + Ligand (10 mol%) OR Pre-formed catalyst (e.g., XPhos Pd G4).
-
Ligands to Screen:
-
XPhos (General purpose, steric bulk).
-
RuPhos (Excellent for electron-poor amines/indoles).
-
P(t-Bu)₃ (High reactivity, high risk of death).
-
dppf (Bidentate, good for stability but slower).
-
-
Conditions: Dioxane/H₂O (4:1), Cs₂CO₃ (3 equiv), 80°C .
Phase B: The Temperature/Load Optimization
Once the best ligand is identified (e.g., XPhos), optimize T and Load.
| Variable | Condition A (Conservative) | Condition B (Aggressive) | Condition C (High Turnover) |
| Catalyst Load | 5 mol% | 2 mol% | 1 mol% |
| Temperature | 70°C | 100°C | 110°C (Microwave) |
| Time | 12 h | 2 h | 20 min |
| Use Case | Thermal sensitive substrates | Stable substrates, sluggish kinetics | High-throughput screening |
Critical Step: If Condition B yields "Pd Black" and incomplete conversion, do not increase Temp . Switch to Condition A but increase load to 7-8 mol% or add the catalyst in two portions (0h and 2h).
Troubleshooting FAQ
Q: My 7-bromoindole reaction turns black immediately at 80°C and yields no product. Why? A: This is "Instantaneous Catalyst Aggregation." The 7-bromo position is sterically crowded. If the oxidative addition is too slow, the unstable Pd(0) species agglomerates.
-
Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Pre-catalysts generate the active species at a controlled rate, preventing the "burst" of Pd(0) that leads to aggregation [1].
Q: I see 50% conversion, but the remaining bromide won't react even if I add more catalyst. A: You likely have Product Inhibition or Halide Poisoning . The product (a 7-substituted heterocycle) might be a better ligand for Pd than your phosphine, sequestering the catalyst.
-
Fix:
-
Switch to a non-coordinating solvent (Toluene instead of DMF/DMA).
-
Use a stronger base (tBuONa) to drive the cycle faster (if functional groups allow).
-
Check if your product is bidentate (e.g., if you coupled a pyridine). If so, you need a very strong chelating ligand like Xantphos to hold the Pd [2].
-
Q: I am getting 30% des-bromo (Ar-H) byproduct.
A: This is Protodehalogenation . It happens when the catalytic cycle enters the Pd(II) state but fails to transmetalate. Instead, it undergoes
-
Fix:
-
Lower the Temperature. Drop from 100°C to 80°C.
-
Solvent Switch: Avoid alcohols (EtOH/iPrOH) or impurities in DMF. Use anhydrous Dioxane or Toluene.
-
Increase Concentration: Higher concentration of the coupling partner (boronic acid/amine) increases the rate of transmetalation relative to the side reaction [3].
-
Mechanistic Insight: The Peri-Effect
Understanding the geometry is crucial. The diagram below illustrates why the 7-position is distinct from the 4, 5, or 6 positions.
Figure 2: The steric interaction between the Pd-center at C-7 and the proton/substituent at C-1/C-8 creates a high energy barrier for oxidative addition.
References
-
Buchwald, S. L., et al. "Precatalysts for the Rapid and Efficient Generation of Active Species in Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.[1]
-
BenchChem Technical Support. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols.
-
Yin, L., & Liebeskind, L. S. "Optimization of Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development.
-
Frontiers in Catalysis. "How to develop sustainable palladium-catalyzed cross-coupling reactions." Frontiers.
Disclaimer: These protocols are for research use only. Always consult SDS and perform a safety risk assessment before handling Palladium catalysts and halogenated heterocycles.
Sources
Removing phosphorus oxychloride residues from quinoline synthesis
A Researcher's Guide to Post-Reaction Workup: Safely and Effectively Removing Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is a highly effective reagent in quinoline synthesis, particularly in reactions like the Vilsmeier-Haack cyclization, where it facilitates the formation of key chloro-quinoline intermediates. However, its utility is matched by its hazardous nature. POCl₃ is corrosive, moisture-sensitive, and reacts violently with water, making the post-reaction workup a critical and often challenging step.[1][2][3] Incomplete or improper quenching of excess POCl₃ can lead to dangerous exothermic events, low yields, and product contamination.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of removing POCl₃ residues, ensuring both the safety of your experiment and the integrity of your synthesized quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What happens when POCl₃ reacts with water, and why is it so dangerous?
When POCl₃ comes into contact with water, it undergoes a vigorous and highly exothermic hydrolysis reaction.[4][5] This reaction produces phosphoric acid (H₃PO₄) and dense, corrosive fumes of hydrogen chloride (HCl) gas.[4][6] The primary danger lies in the reaction's potential to become uncontrollable. If water is added to a large excess of POCl₃, the heat generated can cause violent boiling and splashing of the corrosive mixture.[2]
Furthermore, the hydrolysis can be deceptively slow at low temperatures (e.g., in an ice bath).[7] This can lead to a dangerous accumulation of unreacted POCl₃. As the mixture warms, a delayed and violent runaway reaction can occur.[8][9]
Q2: What is a "reverse quench," and why is it the standard procedure for POCl₃?
A "reverse quench" is the procedure of slowly adding the reaction mixture containing POCl₃ to a quenching solution (e.g., water, ice, or an aqueous base).[9] This is the universally recommended method because it ensures that the POCl₃ is always the limiting reagent during the quench, preventing a large, unreacted mass from coming into contact with the quenching agent all at once.[8] Never add water or an aqueous solution directly to the reaction flask containing excess POCl₃.
Q3: My protocol says to quench the reaction mixture on crushed ice. Is this the best method?
While pouring the reaction mixture onto crushed ice is a common procedure, it carries risks.[10] As mentioned in Q1, the hydrolysis of POCl₃ is sluggish at low temperatures.[7] This can lead to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can accumulate and decompose exothermically later.[9][11] A safer and more controlled method involves quenching into a buffered solution, such as aqueous sodium acetate, at a slightly elevated temperature (e.g., 35-40°C) to ensure immediate and complete hydrolysis.[8][9]
Q4: What are the main phosphorus-containing byproducts I need to remove?
The primary byproduct from a complete hydrolysis is phosphoric acid (H₃PO₄), which is water-soluble and can typically be removed during an aqueous workup.[4][5] However, incomplete hydrolysis can leave behind various chlorophosphoric acid intermediates.[9] These acidic impurities can complicate the isolation of your quinoline product and must be thoroughly removed through proper quenching and extraction.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Delayed Exothermic Reaction (Runaway) | 1. Quenching at too low a temperature (0-5°C) led to the accumulation of unreacted POCl₃.[7][9]2. Incomplete hydrolysis formed metastable intermediates.[11] | 1. Adopt a controlled temperature quench: Use a "reverse quench" by adding the reaction mixture to a quenching solution maintained at a controlled temperature (e.g., 35-40°C) to ensure immediate, controlled hydrolysis.[8][9]2. Ensure sufficient aging: After the quench, allow the mixture to stir for an adequate time to ensure all reactive phosphorus species are fully hydrolyzed. |
| Product Decomposition or Low Yield | 1. The quinoline product may be unstable under the strongly acidic conditions of the quench or the strongly basic conditions of neutralization.[9]2. Chloro-substituted products may hydrolyze back to their hydroxy-analogs during a prolonged basic workup.[9] | 1. Use a milder quenching agent: A buffered solution like aqueous sodium acetate can help control the pH and prevent degradation.[8]2. Careful pH Adjustment: If using a base like NaHCO₃ or NaOH for neutralization, add it slowly, monitor the pH closely, and maintain a low temperature.[12] |
| Formation of an Insoluble Mass/Emulsion During Workup | 1. The hydrochloride salt of the basic quinoline product may precipitate in the acidic aqueous layer. 2. High concentrations of inorganic salts (e.g., NaCl, sodium phosphates) from the neutralization step can cause the product to "salt out" or form thick emulsions. | 1. Adjust pH: Carefully basify the aqueous layer to deprotonate the quinoline, which should increase its solubility in the organic solvent.2. Dilute: Add more water and organic solvent to dissolve the salts and break the emulsion.3. Filter: If a solid persists, it may be the product hydrochloride. Isolate by filtration, then liberate the free base in a separate step. |
| Final Product is Contaminated (NMR/MS) | 1. Incomplete removal of phosphoric acid or its derivatives.2. The product may have co-distilled or co-crystallized with a neutral, phosphorus-containing byproduct. | 1. Perform additional washes: Wash the organic layer with dilute aqueous NaHCO₃ followed by brine to remove acidic impurities.2. Re-purify: Recrystallize the product from a suitable solvent system or perform column chromatography for complete purification.[12] |
Visualized Workflows and Mechanisms
Hydrolysis of Phosphorus Oxychloride
The hydrolysis of POCl₃ is a stepwise process that replaces each chlorine atom with a hydroxyl group, ultimately yielding phosphoric acid and three equivalents of HCl.
Caption: Stepwise hydrolysis of POCl₃ to phosphoric acid.
General Experimental Workflow for POCl₃ Removal
A successful experiment relies on a logical and safe sequence of operations following the completion of the quinoline synthesis.
Caption: Workflow from reaction completion to pure product.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13] Ensure an emergency shower and eyewash station are immediately accessible.[3]
Protocol 1: Controlled Quenching of Excess POCl₃
This protocol is adapted from safety-conscious procedures designed to prevent runaway reactions.[8][9]
Materials:
-
Reaction mixture containing excess POCl₃
-
Sodium acetate (NaOAc)
-
Deionized water
-
Large beaker or flask (at least 10x the volume of the reaction mixture)
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
Procedure:
-
Prepare the Quenching Solution: In the large beaker, prepare a 10-15% (w/v) aqueous solution of sodium acetate. For every 1 mole of excess POCl₃ estimated, use at least 4 moles of sodium acetate.
-
Control the Temperature: Gently warm the sodium acetate solution to 35-40°C with vigorous stirring. This temperature is critical to ensure the hydrolysis rate is fast but controlled.[8]
-
Perform the Reverse Quench: Using a dropping funnel or by pouring in a slow, steady stream, add the reaction mixture dropwise into the warm, vigorously stirred sodium acetate solution.
-
Monitor Temperature: Carefully monitor the internal temperature of the quenching solution. If the temperature rises above 50°C, pause the addition until it cools. The rate of addition should be controlled to maintain the temperature within the 35-45°C range.
-
Aging Period: Once the addition is complete, continue to stir the mixture at 35-40°C for at least 30-60 minutes to ensure all phosphorus-containing reactive species are fully hydrolyzed.[9]
-
Cooling: After the aging period, cool the mixture to room temperature. The mixture is now ready for extraction.
Protocol 2: Workup and Extraction of Quinoline Product
This protocol follows the quenching step to isolate the crude product.
Materials:
-
Quenched reaction mixture from Protocol 1
-
Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer to Separatory Funnel: Transfer the cooled, quenched reaction mixture to a separatory funnel.
-
First Extraction: Add a portion of the organic extraction solvent (e.g., DCM), cap the funnel, and invert gently, venting frequently to release any pressure. Shake vigorously.
-
Separate Layers: Allow the layers to separate. Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.[12]
-
Combine Organic Layers: Combine all the organic extracts.
-
Neutralizing Wash: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove residual phosphoric acid and HCl. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude quinoline product.
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- Vedantu. (n.d.). Phosphorus Oxychloride (POCl3): Structure, Uses & Properties.
- New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
- SafeRack. (n.d.). Phosphorus Oxychloride.
- NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE - Report | CAMEO Chemicals.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- ResearchGate. (2020). How can I properly quench POCl3?
- Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- Benchchem. (n.d.). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives.
- ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
- Wikipedia. (n.d.). Phosphoryl chloride.
- ScienceDirect. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Chemical Space. (2009). My friend phosphorus oxychloride.
- ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. saferack.com [saferack.com]
- 4. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Phenylquinoline Derivatives
Introduction: The Critical Role of Purity in Drug Development
2-Phenylquinoline and its derivatives are a class of heterocyclic compounds with significant therapeutic potential, exhibiting properties ranging from antimicrobial to antinociceptive and even anti-cancer activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a non-negotiable aspect of drug development. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method is paramount for accurately quantifying the API and separating it from process-related impurities and potential degradants.
This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for the purity analysis of 2-phenylquinoline derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from stationary phase selection to mobile phase optimization. This guide will compare two distinct reversed-phase column chemistries, present the resulting data, and provide a fully detailed, validated protocol that meets the stringent requirements of regulatory bodies like the ICH.[3][4][5]
The Analytical Challenge: Understanding 2-Phenylquinoline's Chemistry
Developing a successful HPLC method begins with understanding the analyte's physicochemical properties. 2-Phenylquinoline (C15H11N, MW: 205.26 g/mol ) is an aromatic, heterocyclic compound.[1][6] Its quinoline core contains a basic nitrogen atom, while the phenyl substituent adds significant hydrophobicity. This dual nature—a basic functional group embedded within a largely non-polar structure—presents specific challenges in reversed-phase HPLC:
-
Peak Tailing: The basic nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to asymmetrical, tailing peaks. This can compromise resolution and accurate integration.
-
Complex Impurity Profiles: Synthesis of 2-phenylquinoline can result in structurally similar impurities, such as positional isomers or precursors, which may have very similar retention behaviors.
-
Degradation Pathways: As part of method development, forced degradation studies are essential to identify likely degradation products under stress conditions (acid, base, oxidation, heat, light).[7][8] The analytical method must be able to resolve the main peak from all these potential degradants to be considered "stability-indicating."
A Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust HPLC method. The process involves screening various parameters, optimizing the most promising conditions, and finally, validating the method to prove its suitability for its intended purpose.
Caption: A systematic workflow for HPLC method development and validation.
Part 1: Comparative Study of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[9][10] For aromatic compounds like 2-phenylquinoline, columns that offer alternative selectivities to the standard C18 are highly valuable. Here, we compare the performance of a traditional C18 column with a Phenyl-Hexyl column, which can provide unique π-π interactions.[11][12][13]
-
Method 1: Standard C18 Column: A workhorse in reversed-phase chromatography, it separates compounds primarily based on hydrophobicity.
-
Method 2: Phenyl-Hexyl Column: This phase offers both hydrophobic interactions and π-π interactions with the aromatic rings of the analyte and its impurities, which can be highly effective for separating structurally similar aromatic compounds.[11][12]
Experimental Comparison
For this comparison, a sample of 2-phenylquinoline was subjected to forced degradation (acid hydrolysis) to generate impurities. Both columns were then screened using the same initial gradient conditions.
Initial Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Columns:
-
C18 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Comparative Data Summary
The following table summarizes the key performance metrics for the separation of the 2-phenylquinoline main peak from its two major acid-degradation impurities (Impurity 1 and Impurity 2).
| Parameter | C18 Column | Phenyl-Hexyl Column | Acceptance Criteria |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 | > 2.0 |
| Resolution (Main Peak vs. Impurity 2) | 3.5 | 4.1 | > 2.0 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | ≤ 1.5 |
| Retention Time (Main Peak, min) | 12.5 | 11.8 | - |
Analysis of Results:
The Phenyl-Hexyl column demonstrated superior performance. The π-π interactions provided enhanced selectivity, resulting in a significantly better resolution for the critical pair (Main Peak vs. Impurity 1).[12] Furthermore, the peak shape for the main 2-phenylquinoline peak was markedly improved, with a tailing factor of 1.1, suggesting a reduction in undesirable secondary interactions with the stationary phase. Based on this superior performance, the Phenyl-Hexyl column was selected for further method optimization and validation.
Part 2: Mobile Phase and Gradient Optimization
With the stationary phase selected, the next step is to optimize the mobile phase to achieve the best possible separation in the shortest reasonable time.
Rationale for Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and can offer different selectivity due to its ability to engage in dipole-dipole interactions.[14]
-
Aqueous Phase pH: For basic compounds like 2-phenylquinoline, working at a low pH is crucial.[15][16] Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) ensures that the basic nitrogen on the quinoline ring is consistently protonated. This minimizes peak tailing by preventing interactions with silanol groups and leads to more reproducible retention times.[14][17]
The initial 20-minute gradient was optimized to a 15-minute gradient, sharpening the peaks and reducing the overall run time without sacrificing the critical resolution.
Caption: Logic diagram showing the rationale for column and mobile phase selection.
Part 3: The Optimized and Validated HPLC Method
This section provides the detailed protocol for the final, optimized method for the purity analysis of 2-phenylquinoline derivatives.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl column (4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, and Formic Acid (~99%).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Prepare a solution of 2-phenylquinoline reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the 2-phenylquinoline sample to be tested in the diluent to a final concentration of approximately 0.5 mg/mL.
Part 4: Method Validation (as per ICH Q2(R1) Guidelines)
The optimized method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][18][19] The validation included tests for specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or forced degradation products at the main peak's retention time. Peak purity index > 0.999. | Method is specific. |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.05% to 150% of the nominal concentration (0.5 mg/mL) | As per linearity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.68% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% (0.25 µg/mL) | Sufficiently low to quantify impurities at the reporting threshold. |
| Robustness | No significant impact on resolution or quantitation with small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | Method is robust. |
The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of 2-phenylquinoline. The low LOQ ensures that even minor impurities can be reliably quantified.
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for the purity analysis of 2-phenylquinoline derivatives. Through a comparative study, we demonstrated the superior performance of a Phenyl-Hexyl stationary phase over a standard C18 phase, highlighting the importance of leveraging alternative selectivities like π-π interactions for aromatic compounds. The final optimized and validated method proved to be robust, reliable, and fit for purpose in a regulated drug development environment. By understanding the analyte chemistry and systematically exploring chromatographic parameters, researchers can develop high-quality analytical methods that ensure the safety and quality of pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Method Development & Forced Degradation. J-STAR Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho Pharmaceuticals. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Rahman, M. M., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
HPLC Column Selection Guide. Restek. [Link]
-
2-Phenylquinoline. PubChem, National Institutes of Health. [Link]
-
Rojas, R., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]
-
Kumar, A., et al. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(7), 3144-3149. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
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- 10. rjptonline.org [rjptonline.org]
- 11. veeprho.com [veeprho.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
A Researcher's Guide to the Chemoselective Functionalization of Dihalo-2-phenylquinolines
A Comparative Analysis of the Reactivity of 7-Bromo-4-chloro-2-phenylquinoline and 4,7-dichloro-2-phenylquinoline
In the landscape of medicinal chemistry and drug development, 2-phenylquinoline scaffolds are privileged structures due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ability to selectively functionalize different positions of the quinoline ring is paramount for creating diverse molecular libraries and optimizing therapeutic efficacy. This guide provides a detailed comparison of the reactivity of two key intermediates: 7-Bromo-4-chloro-2-phenylquinoline and 4,7-dichloro-2-phenylquinoline. Understanding their differential reactivity is crucial for designing efficient and selective synthetic strategies.
The Underlying Principles of Reactivity
The reactivity of these dihalogenated quinolines is governed by a combination of electronic effects inherent to the quinoline ring and the distinct properties of the carbon-halogen bonds.
Electronic Landscape of the Quinoline Core: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). This is because the nitrogen can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[4] Consequently, the chlorine atom at the C4 position in both of our subject molecules is highly susceptible to displacement by nucleophiles.[5][6]
Carbon-Halogen Bond Characteristics: The primary difference between the two molecules lies in the halogen at the C7 position. This difference is the cornerstone of their differential reactivity, particularly in metal-catalyzed cross-coupling reactions.
-
Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.
-
Reactivity in Cross-Coupling: In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[7][8][9] Due to its lower bond dissociation energy, the C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[10] This establishes a clear hierarchy of reactivity: C-Br > C-Cl.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and bond properties of the two quinoline analogs lead to predictable and exploitable differences in their behavior in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro substituent is the primary site for SNAr in both molecules. The reaction proceeds via attack of a nucleophile at the C4 position, leading to the displacement of the chloride ion.[5] The halogen at the distant C7 position has a negligible electronic influence on this process. Therefore, both 7-Bromo-4-chloro-2-phenylquinoline and 4,7-dichloro-2-phenylquinoline are expected to exhibit similar reactivity at the C4 position in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This is where the chemoselectivity between the two molecules becomes evident. The greater reactivity of the C-Br bond allows for selective functionalization of the C7 position of 7-Bromo-4-chloro-2-phenylquinoline while leaving the C4-Cl untouched. In contrast, achieving selective C7 functionalization with the 4,7-dichloro analog is significantly more challenging and often requires specialized catalyst systems or harsher reaction conditions.[11]
Data Summary: A Head-to-Head Comparison
| Reaction Type | Substrate | Primary Reactive Site | Relative Reactivity | Selectivity |
| Nucleophilic Aromatic Substitution | 7-Bromo-4-chloro-2-phenylquinoline | C4-Cl | High | High for C4 |
| 4,7-dichloro-2-phenylquinoline | C4-Cl | High | High for C4 | |
| Suzuki-Miyaura Coupling | 7-Bromo-4-chloro-2-phenylquinoline | C7-Br | High | Excellent for C7 |
| 4,7-dichloro-2-phenylquinoline | C7-Cl | Low to Moderate | Poor without specialized catalysts | |
| Buchwald-Hartwig Amination | 7-Bromo-4-chloro-2-phenylquinoline | C7-Br | High | Excellent for C7 |
| 4,7-dichloro-2-phenylquinoline | C7-Cl | Low to Moderate | Poor without specialized catalysts |
Strategic Functionalization Workflow
The differential reactivity of 7-Bromo-4-chloro-2-phenylquinoline provides a clear and efficient pathway for sequential, site-selective functionalization.
Caption: A strategic workflow for the selective difunctionalization of 7-Bromo-4-chloro-2-phenylquinoline.
Experimental Protocols
The following are representative, detailed protocols for the selective functionalization of 7-Bromo-4-chloro-2-phenylquinoline.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol describes the selective coupling of an arylboronic acid at the C7-bromo position.
Materials:
-
7-Bromo-4-chloro-2-phenylquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask, add 7-Bromo-4-chloro-2-phenylquinoline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed Toluene/Ethanol/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Position
This protocol details the substitution of the C4-chloro group with an amine nucleophile. This can be performed on the product from Protocol 1.
Materials:
-
C7-functionalized 4-chloro-2-phenylquinoline (1.0 eq)
-
Primary or secondary amine (e.g., morpholine) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the C7-functionalized 4-chloro-2-phenylquinoline in DMF or NMP.
-
Add the amine nucleophile and the base (K₂CO₃ or DIPEA).
-
Heat the reaction mixture to 100-120 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize or purify the product by column chromatography.
Conclusion
The comparison between 7-Bromo-4-chloro-2-phenylquinoline and its 4,7-dichloro analog highlights a fundamental principle of chemoselectivity in organic synthesis. The enhanced reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions makes 7-Bromo-4-chloro-2-phenylquinoline a superior and more versatile building block for the synthesis of complex, multi-functionalized 2-phenylquinoline derivatives. This inherent reactivity difference allows for a predictable and robust strategy: selective functionalization at the C7 position via cross-coupling, followed by modification at the C4 position through nucleophilic aromatic substitution. This strategic approach is invaluable for researchers in drug discovery and materials science seeking to efficiently generate novel molecular entities.
References
- Aboelnaga, A., & EL-Sayeda, H. A. (2018). Ultrasound-assisted synthesis of new 4-aminoquinolines as potential antimicrobial agents. Ultrasonics Sonochemistry, 41, 236-243.
- Chavan, A. A., & Pai, N. R. (2007).
- Guglielmo, S., et al. (2009). Synthesis and biological evaluation of 4-aminoquinoline derivatives as new potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6859-6862.
-
Hartwig, J. F. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB. Retrieved from [Link]
- Khalifa, M. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19313.
- Kumar, S., et al. (2016).
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benthamscience.com [benthamscience.com]
- 4. echemi.com [echemi.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validating Biological Assay Results for 7-Bromo-4-chloro-2-phenylquinoline Derivatives: A Comparative Technical Guide
Executive Summary: The Scaffold & The Challenge
The 7-Bromo-4-chloro-2-phenylquinoline scaffold is a privileged structure in medicinal chemistry. It serves as a potent electrophilic intermediate for synthesizing 4-amino and 4-phenoxy derivatives targeting EGFR/VEGFR kinases (anticancer) and DNA gyrase (antimicrobial).
However, validating bioactivity for this specific class requires navigating two critical "false positive" traps:
-
Hydrolytic Instability: The C-4 chlorine atom is reactive. In aqueous assay buffers (pH 7.4), it can hydrolyze to the 4-hydroxy analog (a common inactive or less active byproduct), skewing IC50 data.
-
Photophysical Interference: Phenylquinolines are intrinsic fluorophores. They can interfere with fluorescence-based readouts (e.g., Resazurin, CellTiter-Blue), leading to artificial signal inflation.
This guide provides the protocols and comparative data necessary to validate true biological activity, distinguishing genuine hits from assay artifacts.
The Comparative Landscape: Potency Benchmarking
To validate your results, you must benchmark your derivatives against established standards. The table below synthesizes performance data for 7-bromo-2-phenylquinoline derivatives compared to clinical standards.
Table 1: Comparative Potency Ranges (In Vitro)
| Compound Class | Target Mechanism | Cell Line / Organism | Typical IC50 / MIC | Efficacy vs. Standard |
| 7-Br-4-Cl-2-Ph-Quinoline (Parent) | Reactive Intermediate | N/A (Chemical Precursor) | N/A | Unstable in Buffer (Hydrolyzes) |
| 4-Amino Derivatives (Functionalized) | EGFR / BRAF Inhibition | MCF-7 (Breast Cancer) | 1.2 – 5.0 µM | Comparable to Doxorubicin (1.2 µM) |
| 4-Phenoxy Derivatives | c-Met Kinase Inhibition | H460 (Lung Cancer) | 0.01 – 0.20 µM | Superior to Crizotinib in specific mutations |
| 4-Hydrazone Derivatives | DNA Gyrase Inhibition | S. aureus (MRSA) | 8 – 32 µg/mL | Moderate vs. Ciprofloxacin (<1 µg/mL) |
| Standard: Chloroquine | Autophagy Inhibition | HeLa | 15 – 25 µM | Benchmark for Quinoline toxicity |
Critical Insight: If your 4-chloro parent compound shows high activity in a long-duration assay (24h+), validate that you are not actually measuring the activity of the 4-hydroxy hydrolysis product.
Validation Workflow: The "Self-Validating" System
A robust dataset requires a specific workflow to rule out PAINS (Pan-Assay Interference Compounds) and fluorescence artifacts.
Diagram 1: The Artifact-Exclusion Workflow
Caption: Step-by-step logic to eliminate hydrolysis artifacts and signal interference before declaring a "Hit."
Technical Protocol: Validating Cytotoxicity (MTT Assay)
Why this protocol? Standard fluorescence assays (Alamar Blue) are risky because quinolines emit blue/green fluorescence. We use MTT (colorimetric) but add a specific "Compound-Only" control to rule out reduction of tetrazolium by the chemical itself.
Materials
-
Cell Line: MCF-7 or HepG2 (Log phase).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solvent: DMSO (Molecular Grade).
Step-by-Step Methodology
-
Preparation:
-
Dissolve 7-Bromo-4-chloro-2-phenylquinoline derivative in DMSO to 10 mM stock.
-
Critical Step: Dilute to 2x final concentration in media immediately before addition to prevent precipitation or hydrolysis.
-
-
Seeding:
-
Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
-
Treatment & Controls (The Validation Matrix):
-
Test Wells: Cells + Compound (0.1 – 100 µM).
-
Negative Control: Cells + 0.1% DMSO.
-
Positive Control: Cells + Doxorubicin (1 µM).
-
Interference Control (Essential): Media + Compound (No Cells). If this turns purple after MTT addition, your compound is chemically reducing the dye.
-
-
Incubation:
-
Incubate for 48h at 37°C, 5% CO₂.
-
-
Development:
-
Add 20 µL MTT stock. Incubate 4h.
-
Remove media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation: Subtract "Interference Control" OD from "Test Well" OD before calculating % viability.
-
Mechanistic Validation: Proving the Target
Once cytotoxicity is confirmed, you must validate the mechanism. 2-Phenylquinolines typically act via EGFR inhibition or DNA Intercalation .
Diagram 2: Signal Transduction & Inhibition Pathway[1]
Caption: Dual-mechanism potential: Kinase inhibition (left branch) vs. DNA damage (right branch).
Validation Experiment: DNA Binding (UV-Vis Titration)
To distinguish between kinase inhibition and DNA damage:
-
Prepare 20 µM of the derivative in Tris-HCl buffer (pH 7.4).
-
Add increasing concentrations of CT-DNA (0 – 50 µM).
-
Result: A hypochromic shift (decrease in absorbance) and red shift (shift to longer wavelength) in the UV spectrum confirms DNA intercalation.
Troubleshooting & FAQs
Q: My IC50 shifts significantly between 24h and 72h.
-
Cause: Likely chemical instability. The 4-chloro group might be hydrolyzing to 4-hydroxy (inactive) over time, or the compound is precipitating out of solution.
-
Fix: Run a stability study using HPLC at t=0, 24, 48h in media.
Q: I see high background in my fluorescence assay.
-
Cause: The 2-phenylquinoline core is fluorescent.
-
Fix: Switch to a luminescence-based assay (CellTiter-Glo) which relies on Luciferase, avoiding excitation/emission overlap.
References
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Advances. (2025). Link
-
Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry. (2010). Link
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. (2023). Link
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. (2022). Link
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. Beni-Suef University Journal of Basic and Applied Sciences. (2024). Link
-
Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem Application Notes. (2025). Link
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-4-chloro-2-phenylquinoline
Operational Safety Guide: 7-Bromo-4-chloro-2-phenylquinoline
Executive Safety Summary & Risk Assessment
Compound Class: Halogenated Quinoline Intermediate Primary Hazard Driver: Electrophilic Reactivity at C-4 Position Estimated Hazard Band: Band 4 (High Potency/Reactive) – Treat as a severe sensitizer and corrosive agent until specific toxicology proves otherwise.
Handling 7-Bromo-4-chloro-2-phenylquinoline requires more than standard laboratory precautions. As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is dictated by its Structure-Activity Relationship (SAR).
The "Why" Behind the Risk (Technical Justification):
-
Sensitization Potential: The chlorine atom at the 4-position of the quinoline ring is a "leaving group." In biological systems, this makes the molecule an electrophile capable of reacting with nucleophilic residues (like cysteine or lysine) on skin proteins. This haptenization process is the mechanism behind severe allergic contact dermatitis , a known risk for 4-chloroquinoline derivatives.
-
Lipophilicity: The 2-phenyl group significantly increases the lipophilicity (LogP) of the molecule compared to the parent quinoline. This enhances its ability to penetrate the stratum corneum (outer skin layer), increasing systemic absorption risks.
-
Ocular Toxicity: Halogenated quinolines are notorious for causing irreversible eye damage (corrosivity) upon contact with dust.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.
| PPE Component | Standard Handling (Closed vessels, dilute solutions) | High-Risk Operations (Weighing powder, open synthesis, spill cleanup) | Technical Rationale |
| Respiratory | N95 / P2 Respirator | PAPR (Powered Air Purifying Respirator) or P100 | The solid powder is likely electrostatic. Inhalation allows direct systemic entry, bypassing first-pass metabolism. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Laminate (Silver Shield) liner under Nitrile | Standard nitrile may degrade upon prolonged contact with halogenated organics. Laminate provides a chemical barrier; nitrile provides dexterity. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Safety Goggles | Safety glasses are insufficient against dust ingress. The 4-chloro moiety can hydrolyze to HCl on moist ocular tissue, causing burns. |
| Body | Lab Coat (Cotton/Poly, buttoned) | Tyvek® Coverall (Disposable) + Sleeve Guards | Prevents dust accumulation on street clothes, which can lead to secondary exposure at home. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a self-validating system: If you can see dust on your gloves, the containment has failed.
Phase A: Preparation & Weighing (Critical Control Point)
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure. Halogenated quinolines are often fluffy, static-prone solids.
Phase B: Reaction Setup
-
Solvent Selection: When dissolving the solid, avoid using DMSO or DMAc as the primary solvent if possible during handling, as these are potent skin penetrants that can "carry" the toxicant through gloves. Use Toluene or DCM with strict glove discipline.
-
Addition: Add the solid to the solvent, not solvent to solid, to minimize puffing/aerosolization.
Phase C: Decontamination & Cleanup[1]
-
Solvent Trap: Do not wipe powder spills with dry paper towels (generates dust).
-
Wet Wipe Method: Cover the spill with a paper towel soaked in Ethanol (EtOH) or Acetone , then wipe inward.
-
Validation: Check the area with a UV lamp (365 nm) if the compound is fluorescent (common for quinolines) to ensure no residue remains.
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow for determining PPE and Engineering Controls based on the physical state of the material.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents on skin (increases absorption).
-
Eye Contact: Irrigate for 15 minutes while holding eyelids open.[2] Transport to ER immediately; mention "Corrosive Alkylating Agent."
Disposal Strategy
-
Classification: Hazardous Waste (Halogenated Organic).
-
Segregation: Do not mix with strong oxidizers or strong bases (risk of exothermic hydrolysis).
-
Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to manage the bromine and chlorine combustion byproducts (HBr, HCl).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10800239, 7-Bromo-4-chloroquinoline (Analog Risk Assessment). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-Chloroquinoline derivatives (Sensitization and Irritation Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
